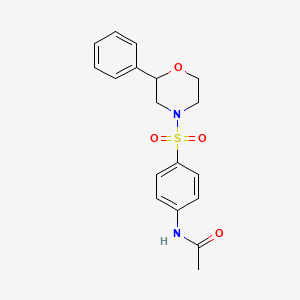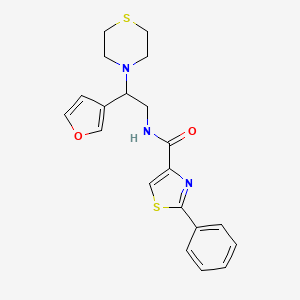
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
There are various methods for the synthesis of furan compounds. Some classical methods have been modified and improved, while other new methods have been developed. A vast variety of catalysts was used for these transformations . For instance, a new catalyst-free, one-pot synthesis of polysubstituted furans has been reported. A series of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones was synthesized via a multicomponent reaction .
Molecular Structure Analysis
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Chemical Reactions Analysis
Furan compounds can undergo various chemical reactions. For example, a simple and convenient synthesis of substituted furans and pyrroles by CuCl2-catalyzed heterocyclodehydration of 3-yne-1,2-diols and N-Boc- or N-tosyl-1-amino-3-yn-2-ols has been reported .
Physical and Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has shown the synthesis of azole derivatives, including compounds starting from furan-2-carbohydrazide, which were screened for antimicrobial activities. Some of these synthesized compounds displayed activity against tested microorganisms, highlighting their potential in antimicrobial drug development (Başoğlu et al., 2013).
Pharmacological Properties
Another study synthesized derivatives of 2-methyl-furan-3-carboxylic acid hydrazide and investigated their pharmacological effects on the central nervous system in mice. The study found strong antinociceptive properties, suggesting these compounds could be beneficial in pain management (Siwek et al., 2008).
Tyrosinase Inhibitors
New derivatives of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides were synthesized and tested against the tyrosinase enzyme, showing potent inhibitory activity. This suggests their potential use in treatments for conditions like hyperpigmentation (Dige et al., 2019).
Corrosion Inhibition
N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide was synthesized and characterized for its corrosion inhibition effects on brass in HCl medium. This compound demonstrated significant corrosion inhibition efficiency, indicating its potential use in materials science to protect metals from corrosion (Zulfareen et al., 2016).
Wirkmechanismus
Furan Derivatives
Furan derivatives have occupied a unique place in the field of medicinal chemistry . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids . They have been found to have broad therapeutic properties and are used in the synthesis of a large number of novel chemotherapeutic agents .
Thiazole Derivatives
Thiazole is another important class of compounds in medicinal chemistry. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects .
Safety and Hazards
Zukünftige Richtungen
Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxymethylfurfural) are gaining attention. They are considered platform chemicals and are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .
Eigenschaften
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c24-19(17-14-27-20(22-17)15-4-2-1-3-5-15)21-12-18(16-6-9-25-13-16)23-7-10-26-11-8-23/h1-6,9,13-14,18H,7-8,10-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAIFXGSNRLBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2689916.png)
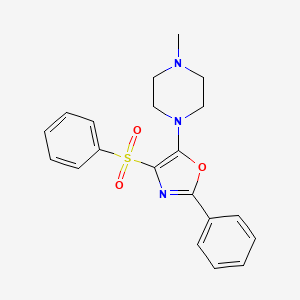
![[(1s,3s)-3-Acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/no-structure.png)
![(E)-4-(Dimethylamino)-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-enamide](/img/structure/B2689920.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2689921.png)
![methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2689922.png)
![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2689924.png)
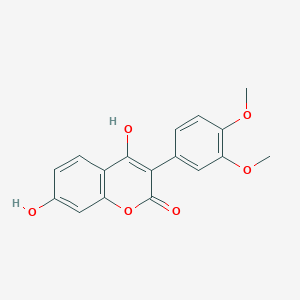
![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2689929.png)
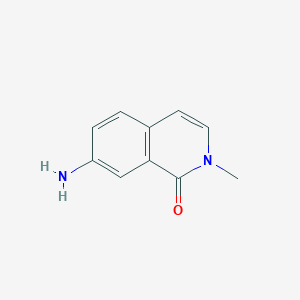
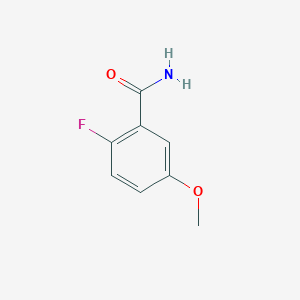
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2689934.png)
![N-(5-(2-((3-chlorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2689935.png)
